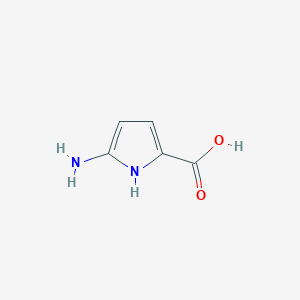

5-Amino-1H-pyrrole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c6-4-2-1-3(7-4)5(8)9/h1-2,7H,6H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAHTXGBWNYBQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621712 | |

| Record name | 5-Amino-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869116-45-0 | |

| Record name | 5-Amino-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Amino 1h Pyrrole 2 Carboxylic Acid and Its Functionalized Analogs

De Novo Pyrrole (B145914) Ring Formation Strategies

De novo synthesis offers the flexibility to construct highly functionalized pyrrole rings by choosing appropriately substituted starting materials. These strategies often involve the formation of one or two carbon-nitrogen bonds and one carbon-carbon bond to close the five-membered ring.

Cyclization Reactions of Precursor Molecules

Several classic organic reactions facilitate the synthesis of the pyrrole ring through the cyclization of linear precursors. These methods are valued for their reliability and the accessibility of their starting materials.

The Barton-Zard synthesis is a notable method that involves the reaction of an isocyanoacetate with a nitroalkene. wikipedia.orgpharmaguideline.com The process begins with a 1,4-addition (Michael addition), followed by a 5-endo-dig cyclization. The final steps involve the elimination of the nitro group and tautomerization to yield the aromatic pyrrole ring. wikipedia.org

Another fundamental approach is the Van Leusen reaction , which produces pyrroles from the reaction of tosylmethyl isocyanide (TosMIC) with an enone in the presence of a base. wikipedia.org The reaction proceeds through a Michael addition, followed by a 5-endo cyclization to form the five-membered ring. Subsequent elimination of the tosyl group and tautomerization furnishes the pyrrole product. wikipedia.org

Silver-catalyzed cyclization of alkynes with isonitriles also presents a pathway to pyrroles, particularly effective when the alkyne bears an electron-withdrawing group. wikipedia.org

| Cyclization Strategy | Key Reactants | General Mechanism |

| Barton-Zard Synthesis | Isocyanoacetate, Nitroalkene | 1,4-addition, 5-endo-dig cyclization, elimination of nitro group, tautomerization. wikipedia.orgpharmaguideline.com |

| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), Enone | Michael addition, 5-endo cyclization, elimination of tosyl group, tautomerization. wikipedia.org |

| Silver-Catalyzed Cyclization | Alkynes, Isonitriles | Reaction proceeds via a proposed silver acetylide intermediate. wikipedia.org |

Condensation Reactions in Pyrrole Synthesis

Condensation reactions are among the most widely used methods for pyrrole synthesis, typically involving the reaction of an amine with a 1,4-dicarbonyl compound or its equivalent.

The Paal-Knorr synthesis is a straightforward and high-yielding method that involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. pharmaguideline.comorganic-chemistry.org The reaction is often catalyzed by acid and proceeds via the formation of a di-imine intermediate which then cyclizes and dehydrates to form the pyrrole ring. An operationally simple version uses 2,5-dimethoxytetrahydrofuran (B146720) as a precursor to the 1,4-dicarbonyl compound, reacting with amines in the presence of an iron(III) chloride catalyst in water. organic-chemistry.org

The Knorr pyrrole synthesis is another powerful method that involves the condensation of an α-amino ketone with a compound containing an activated methylene (B1212753) group (such as a β-ketoester). wikipedia.orgpharmaguideline.com This reaction allows for the construction of more complex, substituted pyrroles. A catalytic version of this synthesis has been developed using a manganese catalyst, which proceeds via the dehydrogenative coupling of amino alcohols with keto esters. organic-chemistry.org

Iodine-mediated reactions have also been employed, for instance, in the synthesis of 2,3,5-trisubstituted pyrroles from arylacetylenes and β-enaminones. nih.gov The proposed mechanism involves α-iodination of the alkyne, followed by condensation with the β-enaminone, intramolecular cyclization, and dehydration to form the pyrrole ring. nih.gov

| Condensation Strategy | Key Reactants | Catalyst/Conditions |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Ammonia/Primary amine | Typically acid-catalyzed. pharmaguideline.com A modern variant uses Iron(III) chloride in water. organic-chemistry.org |

| Knorr Pyrrole Synthesis | α-Amino ketone, Activated methylene compound | Can be catalyzed by a Manganese complex. pharmaguideline.comorganic-chemistry.org |

| Iodine-Mediated Synthesis | Arylacetylenes, β-Enaminones | Iodine, K₂CO₃, DMSO. nih.gov |

Metal-Catalyzed and Enzymatic Synthetic Routes

Modern synthetic chemistry has seen the emergence of powerful metal-catalyzed and enzymatic methods for constructing the pyrrole nucleus, often offering high efficiency and selectivity.

Metal-Catalyzed Routes: Various transition metals, including gold, palladium, and copper, have been shown to effectively catalyze pyrrole synthesis.

Gold Catalysis: A gold-catalyzed cascade hydroamination/cyclization reaction between α-amino ketones and alkynes provides substituted pyrroles with high regioselectivity and tolerance for a wide range of functional groups. organic-chemistry.org

Palladium Catalysis: A Pd(II)-catalyzed oxidative approach can construct polysubstituted pyrroles from N-homoallylic amines and arylboronic acids. This process involves a cascade of C-C and C-N bond formations through oxidative arylation and intramolecular aza-Wacker cyclization. organic-chemistry.org

Copper Catalysis: Nano copper catalysts can be used in the reaction of vinyl azides with terminal alkynes to yield 2,5-disubstituted pyrroles. organic-chemistry.org Pyrrole-2-carboxylic acid itself has been used as a ligand in copper-catalyzed reactions for forming C-N bonds. nih.gov

Enzymatic Routes: Biocatalysis offers an environmentally friendly alternative for synthesizing pyrrole derivatives.

The enzyme glucose oxidase (GOx) can initiate the polymerization of pyrrole-2-carboxylic acid. rsc.org The enzyme catalyzes the oxidation of glucose, producing hydrogen peroxide, which in turn acts as the oxidant to initiate polymerization. rsc.org This enzymatic polymerization was found to be most effective at pH 5.0. rsc.org

Enzymes from the UbiD family are capable of reversible (de)carboxylation. mdpi.com The enzyme PA0254 from Pseudomonas aeruginosa can catalyze the interconversion of pyrrole and pyrrole-2-carboxylic acid. By coupling this enzyme with a carboxylic acid reductase (CAR), it is possible to drive the reaction towards carboxylation, offering a potential biosynthetic route to pyrrole-2-carboxylic acid derivatives from simple pyrrole precursors. mdpi.com

Lipases, such as Novozym 435, have been successfully used to catalyze the transesterification of methyl 1H-pyrrole-2-carboxylate with various alcohols to produce a range of pyrrole esters in high yields. nih.gov

Functionalization and Derivatization Approaches for 5-Amino-1H-pyrrole-2-carboxylic Acid Scaffolds

The synthesis of the target molecule often requires not just the formation of the pyrrole ring, but the specific placement of amino and carboxylic acid groups. This can be achieved either during the de novo synthesis by using appropriately functionalized precursors or by modifying a pre-formed pyrrole ring.

Introduction of Amino and Carboxylic Acid Functionalities

Directly synthesizing the this compound scaffold can be challenging. A common strategy involves a multi-step sequence where the functional groups are introduced in protected form. For example, syntheses of Boc-protected 4-amino- and 5-amino-pyrrole-2-carboxylic acid methyl esters have been achieved. researchgate.net

One developed peptidomimetic scaffold, 5-(aminomethyl)pyrrole-2-carboxylic acid, highlights a synthetic approach where the core functionalities are built up from simpler precursors. researchgate.net A synthesis of a related compound, (2S)-N-(Boc)-N′-(phenylsulfonyl)-3-(2-pyrrolyl)alanine, started from L-aspartic acid. The sequence involved converting an ester to a homoallylic ketone via a copper-catalyzed cascade addition, followed by olefin oxidation and a Paal-Knorr condensation to form the pyrrole ring. Subsequent protecting group manipulation and oxidation of a primary alcohol were required to yield the final amino acid. researchgate.net This illustrates a common strategy: forming the pyrrole ring first and then modifying side chains to install the desired functionalities.

Selective Substitution Reactions

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The position of substitution is dictated by the directing effects of the substituents already present on the ring. In the case of a this compound scaffold, both the amino group (at C5) and the pyrrole NH are activating, electron-donating groups, while the carboxylic acid (at C2) is a deactivating, electron-withdrawing group.

Specific Synthetic Pathways for this compound Derivatives

A common and effective method for the synthesis of 5-aminopyrrole derivatives is the chemical reduction of corresponding 5-nitro-1H-pyrrole precursors. The nitro group serves as a reliable precursor to the amino functionality. This transformation is typically achieved through catalytic hydrogenation.

Recent advancements have focused on domino or cascade reactions where the reduction of a nitroarene is the initial step, followed by the construction of the pyrrole ring in a one-pot process. Earth-abundant metal catalysts, such as those based on iron and cobalt, are favored for these transformations, aligning with green chemistry principles. nih.govrsc.org For instance, a heterogeneous cobalt catalyst has been shown to be effective for the (transfer) hydrogenation of nitroarenes using benign reductants like dihydrogen (H₂) or formic acid. nih.govresearchgate.net Similarly, a commercially available homogeneous iron–tetraphos catalyst can be used for the initial transfer hydrogenation, which is then followed by an acid-catalyzed Paal–Knorr condensation to form the pyrrole ring system. rsc.org

Table 1: Catalyst Systems for Reduction of Nitroarenes in Pyrrole Synthesis

| Catalyst System | Reductant | Key Features |

|---|---|---|

| Heterogeneous Cobalt (Co/NGr-C@SiO₂-L) | Dihydrogen, Formic Acid, CO/H₂O | Solvent-free conditions, high yields, bifunctional catalyst. nih.gov |

| Homogeneous Iron (Fe–Tetraphos) | Dihydrogen, Formic Acid | High functional group tolerance, excellent chemoselectivity, mild conditions. rsc.org |

Multi-step and multicomponent reactions (MCRs) offer a powerful strategy for constructing complex and highly functionalized aminopyrrole derivatives in a convergent manner. These processes often involve the careful optimization of reaction conditions to maximize yield and selectivity. numberanalytics.com

One prominent approach is the one-pot, multicomponent reaction of structurally diverse aldehydes, N-(sulfonamido)-acetophenones, and activated methylene compounds (like malononitrile (B47326) or cyanoacetic acid derivatives) to produce tetra- and penta-substituted 2-aminopyrroles. nih.govnih.gov This method is highly flexible and can be adapted to create a wide library of aminopyrrole analogs.

Another significant pathway is the modified Clauson-Kaas reaction, which typically involves the condensation of 2,5-dimethoxytetrahydrofuran with various primary amines. nih.govacs.org Optimization of this reaction has been explored under various conditions, including using different acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) and energy sources like microwave irradiation. nih.govresearchgate.net Continuous flow processes have also been developed for this reaction, allowing for scalability and efficient production. nih.govacs.org

The synthesis of pyrrole-2-carboxylic acid from renewable feedstocks like cellulose (B213188) and chitin (B13524) has also been demonstrated. This process involves reacting glucosamine (B1671600) hydrochloride (derived from chitin) with pyruvic acid (derivable from cellulose). The optimization of this reaction involved screening different temperatures and reaction times to achieve the highest yield.

Table 2: Optimization of Pyrrole-2-Carboxylic Acid Synthesis from Bio-feedstocks

| Temperature (°C) | Reaction Time (min) | Yield (%) |

|---|---|---|

| 60 | 240 | Approx. 20 |

| 80 | 240 | Approx. 35 |

| 100 | 240 | 50 |

Data derived from graphical representations in the cited source.

Systematic optimization of reaction parameters such as temperature, solvent, catalyst choice, and pH is crucial for the success of these multi-step syntheses. numberanalytics.com Monitoring the reaction progress helps in identifying potential issues and allows for timely adjustments to improve the yield and purity of the desired product. numberanalytics.com

Green Chemistry Principles in Pyrrole Carboxylate Synthesis

The application of green chemistry principles to the synthesis of pyrrole derivatives is an area of increasing focus, aiming to reduce the environmental impact of chemical processes. semanticscholar.org Key strategies include the use of sustainable starting materials, environmentally benign solvents, and energy-efficient reaction conditions.

One major advancement is the use of water as a reaction medium, replacing toxic and volatile organic solvents. uctm.edu To overcome the low solubility of organic substrates in water, surfactants can be used to create micelles, or reactions can be run under high-temperature, catalyst-free conditions. semanticscholar.org

The use of biomass as a renewable feedstock is a cornerstone of green pyrrole synthesis. nih.govacs.org For example, N-substituted pyrrole carboxylic acid derivatives can be sustainably synthesized from biosourced 3-hydroxy-2-pyrones and primary amines, often without the need for a catalyst and in neat or hydroalcoholic solvents at mild temperatures. acs.org Similarly, bio-derived furans can be condensed with anilines over solid acid catalysts like H-form zeolite-Y to produce N-substituted pyrroles. researchgate.net

Energy efficiency is another key principle. The use of alternative energy sources like microwave irradiation and ultrasound has been shown to significantly reduce reaction times and improve yields in classic pyrrole syntheses like the Paal-Knorr and Clauson-Kaas reactions. researchgate.netsemanticscholar.orgresearchgate.net For example, replacing conventional heating with ultrasound (40 kHz) in the synthesis of pyrrole derivatives allowed for the use of lactic acid as a recyclable, less volatile solvent instead of acetic acid, while avoiding high temperatures. semanticscholar.org

Table 3: Comparison of Green Synthesis Methodologies for Pyrroles

| Green Approach | Methodology | Advantages |

|---|---|---|

| Sustainable Solvents | Use of water, ionic liquids, or deep eutectic solvents (e.g., choline (B1196258) chloride/urea). semanticscholar.orguctm.edu | Reduces use of toxic and volatile organic compounds; enhances recyclability. |

| Renewable Feedstocks | Synthesis from biomass-derived furans, pyrones, or carbohydrates. nih.govacs.orgresearchgate.net | Reduces reliance on fossil fuels; utilizes sustainable resources. |

| Alternative Energy | Microwave or ultrasound irradiation. researchgate.netsemanticscholar.org | Shorter reaction times, increased reaction rates, lower energy consumption. |

By integrating these principles, chemists are developing more sustainable and efficient routes to this compound and its analogs, minimizing waste and environmental impact.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Amino 1h Pyrrole 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of organic molecules in solution. A suite of NMR experiments, including one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (HSQC, HMBC) methods, would be employed for a complete structural assignment of 5-Amino-1H-pyrrole-2-carboxylic acid. In the absence of specific published experimental data for this compound, the following sections describe the anticipated spectral characteristics based on established principles of NMR spectroscopy and data from analogous structures.

The ¹H NMR spectrum of this compound is expected to provide key information about the number and environment of its protons. The spectrum would feature signals corresponding to the two protons on the pyrrole (B145914) ring (H-3 and H-4), the pyrrole N-H proton, the amino (-NH₂) protons, and the carboxylic acid (-COOH) proton. The chemical shifts of the ring protons are significantly influenced by the electronic effects of the substituents. The amino group at C-5 is a strong electron-donating group, which increases electron density at the ortho and para positions, causing the ring protons to be shielded (shifted upfield). Conversely, the carboxylic acid group at C-2 is an electron-withdrawing group, which deshields nearby protons.

The H-3 and H-4 protons are expected to appear as doublets due to spin-spin coupling with each other. The pyrrole N-H and the amino -NH₂ protons typically appear as broad singlets, with chemical shifts that are sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The carboxylic acid proton is characteristically found at a very downfield position, often as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H-3 | 6.0 - 6.5 | d | Influenced by both -COOH and -NH₂ groups. |

| H-4 | 5.5 - 6.0 | d | Primarily influenced by the adjacent -NH₂ group. |

| NH (Pyrrole) | 10.0 - 12.0 | br s | Broad due to exchange; position is solvent-dependent. |

| NH₂ (Amino) | 3.5 - 5.0 | br s | Broad due to exchange; position is solvent-dependent. |

| COOH | 11.0 - 13.0 | br s | Highly deshielded and broad; solvent-dependent. |

d = doublet, br s = broad singlet

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, five signals are anticipated, corresponding to the four carbons of the pyrrole ring and the carbonyl carbon of the carboxylic acid group. The substituent effects observed in the ¹H NMR spectrum also govern the ¹³C chemical shifts. The C-5 carbon, directly attached to the electron-donating amino group, is expected to be significantly shielded and appear upfield. In contrast, the C-2 carbon, bonded to the electron-withdrawing carboxylic acid group, will be deshielded. The carbonyl carbon of a carboxylic acid typically resonates in the far downfield region of the spectrum, generally between 160 and 185 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-2 | 125 - 135 | Deshielded by the attached -COOH group. |

| C-3 | 105 - 115 | Shielded relative to unsubstituted pyrrole. |

| C-4 | 95 - 105 | Shielded by the adjacent -NH₂ group. |

| C-5 | 140 - 150 | Deshielded by the attached -NH₂ group. |

| COOH | 165 - 175 | Characteristic chemical shift for a carboxylic acid carbonyl. |

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C signals and for piecing together the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, the HSQC spectrum would show a cross-peak connecting the H-3 signal to the C-3 signal, and another cross-peak connecting the H-4 signal to the C-4 signal. This provides an unambiguous assignment of these C-H pairs.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for establishing connectivity across multiple bonds (typically 2-3 bonds). It reveals correlations between protons and carbons that are not directly bonded. Key expected correlations for this compound would include:

The H-3 proton showing correlations to C-2, C-4, C-5, and the carbonyl carbon.

The H-4 proton showing correlations to C-2, C-3, and C-5.

The pyrrole N-H proton showing correlations to C-2 and C-5.

The amino protons showing correlations to C-4 and C-5. The observation of a correlation between the ring protons and the carbonyl carbon would unequivocally confirm the position of the carboxylic acid group.

Vibrational Spectroscopy for Conformational and Intermolecular Interaction Analysis

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups within a molecule and probing intermolecular interactions such as hydrogen bonding.

The IR spectrum of this compound is expected to be dominated by absorption bands arising from the vibrations of its key functional groups: the carboxylic acid, the primary amino group, and the pyrrole ring N-H. The presence of both acidic (-COOH) and basic (-NH₂) groups promotes strong intermolecular hydrogen bonding, which significantly affects the position and shape of the O-H and N-H stretching bands.

The IR spectrum of the parent compound, pyrrole-2-carboxylic acid, shows a very broad absorption for the O-H stretch of the carboxylic acid dimer, typically spanning from 2500 to 3300 cm⁻¹. The carbonyl (C=O) stretching vibration for this compound is observed in the region of 1710-1760 cm⁻¹. For this compound, the following characteristic bands are anticipated:

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3500 - 3100 | N-H Stretching | Overlapping signals from the pyrrole N-H and the symmetric/asymmetric stretches of the -NH₂ group. Expected to be broad. |

| 3300 - 2500 | O-H Stretching | A very broad and strong absorption characteristic of a hydrogen-bonded carboxylic acid. |

| 1710 - 1680 | C=O Stretching | Strong and sharp. The frequency may be slightly lowered due to resonance with the electron-donating amino group. |

| 1650 - 1590 | N-H Bending | The scissoring vibration of the primary amino group. |

| 1600 - 1500 | C=C Stretching | Aromatic ring stretching vibrations. |

| 1450 - 1300 | O-H Bending | In-plane bending of the carboxylic acid O-H group. |

| 1350 - 1250 | C-N Stretching | Stretching vibrations for the C-NH₂ and ring C-N bonds. |

| 960 - 900 | O-H Bending | Broad out-of-plane bending of the carboxylic acid O-H, characteristic of the dimer. |

The combination of a strong, very broad absorption band in the 3300-2500 cm⁻¹ region and a strong carbonyl absorption around 1700 cm⁻¹ would be a clear indicator of the presence of a hydrogen-bonded carboxylic acid functional group. The additional absorptions in the N-H stretching and bending regions would confirm the presence of the amino and pyrrole N-H moieties.

Raman Spectroscopy

The Raman spectrum of pyrrole-2-carboxylic acid in the solid state confirms the formation of cyclic dimers through hydrogen bonding between the carboxylic acid groups. acs.org For this compound, the presence of the amino group would introduce additional vibrational modes. The key expected Raman bands are summarized in the table below.

| Functional Group | Vibrational Mode | **Expected Raman Shift (cm⁻¹) ** | Notes |

| Pyrrole Ring | Ring stretching (ν(C=C), ν(C-C)) | 1400 - 1600 | Strong intensity bands characteristic of the aromatic heterocycle. |

| Ring breathing | ~1150 | A sharp and intense band indicative of the entire ring expanding and contracting. | |

| C-H in-plane bending (δ(C-H)) | 1000 - 1300 | Multiple bands of varying intensities. | |

| Carboxylic Acid | C=O stretching (ν(C=O)) | 1650 - 1700 | A strong band, which may be broadened due to hydrogen bonding. |

| O-H in-plane bending (δ(O-H)) | ~1420 | ||

| Amino Group | N-H stretching (ν(N-H)) | 3200 - 3400 | Two bands are expected for the symmetric and asymmetric stretching of the primary amine. |

| N-H bending (δ(N-H)) | 1580 - 1650 | This may overlap with the C=O stretching band. |

The spectrum of solid this compound is anticipated to be more complex than that of its solution due to intermolecular interactions in the crystal lattice. nih.gov The precise positions and intensities of these bands can provide valuable information on molecular conformation and hydrogen bonding patterns. chemicalbook.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. The molecular formula of this compound is C₅H₆N₂O₂, corresponding to a molecular weight of 126.11 g/mol . myskinrecipes.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 126. Due to the presence of two nitrogen atoms, this molecular ion peak will have an even mass-to-charge ratio, consistent with the nitrogen rule. The fragmentation of this compound is expected to proceed through several characteristic pathways, primarily involving the carboxylic acid and amino functional groups. libretexts.orgnih.gov

The fragmentation of carboxylic acids often involves the loss of hydroxyl (•OH, M-17) and carboxyl (•COOH, M-45) radicals. libretexts.orgyoutube.com For aromatic carboxylic acids, a prominent molecular ion peak is typically observed. whitman.edu The presence of the amino group introduces additional fragmentation pathways, such as the loss of ammonia (B1221849) (NH₃, M-17) or hydrocyanic acid (HCN, M-27). nih.gov

A plausible fragmentation pathway for this compound is outlined below:

| m/z Value | Proposed Fragment | Neutral Loss |

| 126 | [C₅H₆N₂O₂]⁺ | Molecular Ion |

| 109 | [C₅H₅N₂O]⁺ | •OH |

| 98 | [C₅H₆N₂]⁺ | CO₂ |

| 81 | [C₄H₃N₂]⁺ | •COOH |

| 80 | [C₄H₄N]⁺ | H₂N-C≡O⁺ |

Analysis of the isotopic pattern of the molecular ion peak can further confirm the elemental composition of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. libretexts.org Molecules containing multiple bonds and atoms with lone pairs of electrons, known as chromophores, can absorb light in the UV-visible region, causing the promotion of an electron from a lower energy molecular orbital to a higher energy one. libretexts.org

The structure of this compound contains a pyrrole ring, which is a π-conjugated system, a carboxylic acid group, and an amino group. These functional groups act as chromophores and auxochromes, respectively. The expected electronic transitions are π → π* and n → π*. youtube.com

The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the pyrrole ring to the π* antibonding orbitals. libretexts.org The n → π* transitions are of lower intensity and result from the promotion of non-bonding electrons from the oxygen atoms of the carboxylic acid and the nitrogen atom of the amino group to the π* antibonding orbitals. fiveable.me

The presence of the amino group, an auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to the parent pyrrole-2-carboxylic acid. This is due to the donation of the nitrogen lone pair into the π-system of the pyrrole ring, which extends the conjugation and reduces the HOMO-LUMO energy gap. rsc.org

| Transition | Chromophore | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | Pyrrole ring, C=O | 200 - 300 | High |

| n → π | C=O, -NH₂ | 250 - 350 | Low |

The solvent used for analysis can influence the position of the absorption maxima. fiveable.me

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, valuable structural insights can be gained from the crystallographic data of the parent compound, 1H-pyrrole-2-carboxylic acid, and other related amino-substituted heterocyclic carboxylic acids. nih.govnih.gov

The crystal structure of 1H-pyrrole-2-carboxylic acid reveals that the pyrrole ring and the carboxyl substituent are nearly coplanar. nih.gov In the solid state, adjacent molecules are linked by pairs of O-H•••O hydrogen bonds to form inversion dimers. These dimers are further connected by N-H•••O hydrogen bonds, creating chains. nih.gov

For this compound, a similar hydrogen-bonding network is expected. The amino group can act as a hydrogen bond donor, and the nitrogen atom can also act as a hydrogen bond acceptor. This would likely lead to a more complex and robust three-dimensional hydrogen-bonded structure. Studies on similar compounds, such as 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, show the formation of carboxylic acid inversion dimers and chains linked by N-H•••N hydrogen bonds. nih.gov

A hypothetical crystal packing for this compound could involve the following interactions:

O-H•••O hydrogen bonds between the carboxylic acid groups of two molecules to form centrosymmetric dimers.

N-H•••O hydrogen bonds between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule.

N-H•••N hydrogen bonds between the pyrrole N-H of one molecule and the amino nitrogen of another.

These intermolecular interactions would play a crucial role in the stability and physical properties of the crystalline solid.

Chiral Analysis and Stereochemical Assignment for Enantiopure Pyrrole Carboxylates

While this compound itself is not chiral, the principles of chiral analysis are highly relevant for its derivatives or if it is used as a synthon in the preparation of enantiopure compounds. nih.gov The analysis and separation of enantiomers of chiral pyrrole carboxylates are critical in fields such as medicinal chemistry, where the biological activity of enantiomers can differ significantly.

Several chromatographic techniques are employed for the enantiomeric separation of chiral carboxylic acids. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method. nih.gov These CSPs can be based on various chiral selectors, such as polysaccharides (e.g., derivatized cellulose (B213188) or amylose), proteins, or macrocyclic antibiotics. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. mdpi.com

For stereochemical assignment, chiroptical spectroscopic methods such as circular dichroism (CD) and optical rotatory dispersion (ORD) are powerful tools. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. The resulting spectra are highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration, often in conjunction with quantum chemical calculations.

In cases where the pyrrole carboxylate is derivatized with a chiral auxiliary, nuclear magnetic resonance (NMR) spectroscopy can be used for stereochemical analysis. The diastereomers formed will have distinct NMR spectra, allowing for their differentiation and quantification.

Chemical Reactivity and Derivatization of 5 Amino 1h Pyrrole 2 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a key site for derivatization, allowing for the formation of esters, amides, and other related functional groups. It can also be removed through decarboxylation reactions.

Esterification of the carboxylic acid group in 5-Amino-1H-pyrrole-2-carboxylic acid can be achieved through reactions with alcohols under acidic conditions, a process known as Fischer esterification. masterorganicchemistry.com This equilibrium reaction typically requires an acid catalyst, such as sulfuric acid or tosic acid, and is driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com

The reverse reaction, ester hydrolysis, can be performed under either acidic or basic conditions. vvc.eduyoutube.com Acid-catalyzed hydrolysis is the microscopic reverse of the Fischer esterification, where excess water shifts the equilibrium back towards the carboxylic acid. masterorganicchemistry.comvvc.edu Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol. youtube.com

Table 1: General Conditions for Esterification and Hydrolysis

| Reaction | Reagents & Conditions | Products |

|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), Strong Acid (e.g., H₂SO₄), Heat | Ester, Water |

| Acidic Hydrolysis | Excess Water, Strong Acid (e.g., HCl), Heat | Carboxylic Acid, Alcohol |

| Alkaline Hydrolysis (Saponification) | Strong Base (e.g., NaOH), Heat, then Acid workup | Carboxylic Acid, Alcohol |

The carboxylic acid functionality can react with primary or secondary amines to form amide bonds. This transformation is fundamental in peptide synthesis. researchgate.net The direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures to drive off water, as the amine's basicity deprotonates the carboxylic acid to form an unreactive ammonium (B1175870) carboxylate salt. libretexts.org

To facilitate amide bond formation under milder conditions, the carboxylic acid is typically activated. bachem.com This involves converting the hydroxyl group of the carboxylic acid into a better leaving group. gcwgandhinagar.com Common methods include the use of coupling reagents such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide - DCC) or the conversion of the carboxylic acid to a more reactive species like an acid chloride or an active ester. researchgate.netlibretexts.orgbachem.com These activated intermediates are then readily attacked by the amine nucleophile to form the amide bond. libretexts.orgbachem.com This methodology is central to building peptide chains where the carboxylic acid of one amino acid is coupled with the amino group of another. bachem.com

Table 2: Common Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Role |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Activates the carboxylic acid for direct reaction with an amine. libretexts.orgbachem.com |

| Phosphonium (B103445) Salts | BOP, PyBOP | Forms a highly reactive phosphonium ester intermediate. bachem.com |

| Aminium/Uronium Salts | HATU, HBTU | Creates an active ester in situ, promoting rapid coupling. bachem.comnih.gov |

| Acid Halogenating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride | Converts the carboxylic acid to a highly reactive acid chloride. researchgate.netgcwgandhinagar.com |

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. nih.gov For pyrrole-2-carboxylic acids, this reaction can be catalyzed by protons. researchgate.net The mechanism involves the addition of water to the carboxyl group, followed by C-C bond cleavage. researchgate.net Theoretical studies suggest that with the assistance of a hydronium ion (H₃O⁺), the energy barrier for the rupture of the C-C bond is significantly lowered. researchgate.net The rate of decarboxylation increases as the pH decreases (i.e., in more acidic solutions). researchgate.net

Decarboxylation is a common reaction in various metabolic pathways and can be facilitated by enzymes or through chemical methods. nih.gov In many biosynthetic pathways, decarboxylation of α-amino acids is a key step, often requiring cofactors like pyridoxal (B1214274) 5'-phosphate (PLP). nih.gov While this compound is not a standard α-amino acid, the principles of stabilizing the intermediate formed upon CO₂ loss are relevant. The electron-rich pyrrole (B145914) ring can help stabilize the transition state of the decarboxylation reaction.

Reactions of the Amino Group

The amino group at the C5 position is a potent nucleophile and a site for various chemical modifications, including acylation and condensation reactions.

The amino group of this compound can readily undergo acylation with reagents such as acid chlorides or acid anhydrides to form amides. libretexts.org This reaction is a common method for introducing a protecting group onto the amine functionality. libretexts.org Protecting the amino group is often necessary in multi-step syntheses to prevent it from undergoing undesired reactions while chemical transformations are carried out elsewhere in the molecule. libretexts.org

Common acyl-type protecting groups include the acetyl (Ac), benzoyl (Bz), and various carbamate-based groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z). ug.edu.pl The introduction of an acyl group reduces the nucleophilicity and basicity of the nitrogen atom because the lone pair of electrons becomes delocalized through resonance with the adjacent carbonyl group. libretexts.org The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps and the conditions required for its eventual removal. ug.edu.pl For instance, sulfonyl groups are also commonly used to protect the nitrogen of the pyrrole ring itself, reducing its reactivity through their electron-withdrawing effects. researchgate.net

Table 3: Common Amino Protecting Groups and Their Removal

| Protecting Group | Reagent for Introduction | Conditions for Removal |

|---|---|---|

| Acetyl (Ac) | Acetic anhydride (B1165640) or Acetyl chloride | Acidic or basic hydrolysis |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA) |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Catalytic hydrogenation |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |

A condensation reaction involves the joining of two molecules with the elimination of a small molecule, such as water. libretexts.org The amino group of this compound can participate in various condensation reactions. The most common is the aforementioned amide bond formation with a carboxylic acid. libretexts.org

Beyond simple amidation, the amine functionality can react with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases), although the stability of imines derived from pyrrolic amines can vary. The amine can also be involved in annulation reactions to build larger heterocyclic systems. For example, reactions of amines with 1,3-dicarbonyl compounds can lead to the formation of new heterocyclic rings. nih.gov The specific outcome of a condensation reaction depends on the reaction partner and the conditions employed. For instance, the direct dehydrative condensation of carboxylic acids with amines can be promoted by various catalysts under heating, often requiring the removal of water to drive the reaction to completion. researchgate.netacsgcipr.org

The reactivity of the pyrrole ring system in this compound is governed by the electronic effects of the amino and carboxylic acid substituents. The amino group at the C5 position is a potent activating group that donates electron density to the ring through resonance, while the carboxylic acid group at the C2 position is a deactivating group, withdrawing electron density.

Electrophilic Aromatic Substitution Patterns

The pyrrole ring is inherently electron-rich and, therefore, highly susceptible to electrophilic aromatic substitution. The positions C2 and C5 are the most reactive in unsubstituted pyrrole. In the case of this compound, these positions are already occupied. Consequently, electrophilic attack will be directed to the C3 or C4 positions.

The directing influence of the existing substituents determines the regioselectivity of the substitution.

Amino Group (-NH₂ at C5): As a strong activating group, the amino group directs incoming electrophiles to the ortho (C4) and para (C2) positions. Since the C2 position is blocked, its primary directing effect is towards C4.

Carboxylic Acid Group (-COOH at C2): This deactivating group acts as a meta-director, guiding electrophiles to the C4 position.

Both the activating amino group and the deactivating carboxylic acid group cooperatively direct electrophilic substitution to the C4 position . This makes the C4 carbon the most probable site for reactions such as halogenation, nitration, and Friedel-Crafts acylation.

| Substituent | Position | Electronic Effect | Directing Influence |

| Amino (-NH₂) | C5 | Activating (Electron-donating) | Ortho, Para (to C4) |

| Carboxylic Acid (-COOH) | C2 | Deactivating (Electron-withdrawing) | Meta (to C4) |

| Net Resultant | Preferential substitution at C4 |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions typically occur on electron-deficient aromatic rings that contain a good leaving group and are substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The pyrrole ring in this compound is electron-rich, a characteristic that is further enhanced by the electron-donating amino group at the C5 position. uib.no

Due to this high electron density, the pyrrole ring itself is not susceptible to attack by nucleophiles. Direct nucleophilic displacement of a group on the ring is energetically unfavorable and does not represent a typical reaction pathway for this compound. masterorganicchemistry.comnih.gov While nucleophilic acyl substitution can readily occur at the carbonyl carbon of the carboxylic acid group, reactions involving nucleophilic attack on the pyrrole ring system are not observed under normal conditions. For such a reaction to occur, the ring would need to be activated by the presence of powerful electron-withdrawing groups, which are absent in this molecule.

Formation of Cyclic Structures and Biologically Relevant Scaffolds

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems, many of which are found in biologically active molecules.

Lactone Formation

Lactones are cyclic esters that are formed through the intramolecular esterification of a molecule containing both a carboxylic acid and a hydroxyl group. youtube.com this compound does not possess a hydroxyl group, and therefore cannot undergo direct intramolecular lactonization.

However, lactone formation could be achieved through a multi-step synthetic sequence. This would first involve the introduction of a hydroxyl group onto the pyrrole scaffold. For example, a hydroxyl group could be installed at the C4 position via an electrophilic hydroxylation reaction, or the amino group at C5 could potentially be converted to a hydroxyl group via a Sandmeyer-type reaction. The resulting hydroxypyrrole-carboxylic acid could then undergo an acid-catalyzed intramolecular cyclization to yield a fused pyrrolo-lactone. The size of the resulting lactone ring would depend on the position of the hydroxyl group.

| Precursor Requirement for Lactonization | Potential Synthetic Step | Resulting Structure |

| Presence of a hydroxyl (-OH) group | 1. Electrophilic hydroxylation at C42. Conversion of C5-NH₂ to C5-OH | Fused Pyrrolo-lactone |

| Presence of a carboxylic acid (-COOH) group | Already present at C2 | Fused Pyrrolo-lactone |

Pyrrole-2,3-dione Reactions

Pyrrole-2,3-diones are versatile intermediates in organic synthesis. The synthesis of such structures from this compound can be envisioned through reactions involving the carboxylic acid moiety. A common method to activate a carboxylic acid is to convert it into an acid chloride. researchgate.net

Treatment of this compound with a reagent such as oxalyl chloride or thionyl chloride would convert the carboxylic acid at the C2 position into the more reactive acyl chloride. orgsyn.orgnih.gov This intermediate could then be subjected to various cyclization reactions. For instance, reaction of an N-substituted aminopyrrole-2-acyl chloride with appropriate reagents could potentially lead to the formation of a pyrrolo[2,3-d]pyrimidine-2,4-dione scaffold, which is a core structure in many biologically active compounds. researchgate.net The synthesis of 1H-pyrrole-2,3-dione derivatives has been reported through the cyclocondensation of 4-aroyl-5-aryl-furan-2,3-diones with urea (B33335) derivatives. acgpubs.org While not a direct reaction of the title compound, this illustrates a pathway to the pyrrole-2,3-dione core.

A plausible reaction to form a fused dione (B5365651) system could involve the reaction of the C2-acyl chloride with the adjacent C3 position of the pyrrole ring under Friedel-Crafts conditions, although this would be an intramolecular acylation. More commonly, the activated acyl chloride can react with external reagents to build more complex heterocyclic systems.

| Reagent | Intermediate | Potential Product Scaffold |

| Oxalyl Chloride ((COCl)₂) | 5-Amino-1H-pyrrole-2-carbonyl chloride | Pyrrolo-fused heterocycles |

| Thionyl Chloride (SOCl₂) | 5-Amino-1H-pyrrole-2-carbonyl chloride | Pyrrolo-fused heterocycles |

Computational Chemistry and Theoretical Investigations of 5 Amino 1h Pyrrole 2 Carboxylic Acid

Conformational Analysis and Potential Energy Surface (PES) Mapping

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and determining their relative energies. For 5-Amino-1H-pyrrole-2-carboxylic acid, conformational flexibility arises primarily from the rotation of the carboxylic acid group relative to the pyrrole (B145914) ring.

The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. By scanning the torsion angle between the pyrrole ring and the carboxylic acid group, a one-dimensional PES can be generated. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers to rotation. For the parent molecule, pyrrole-2-carboxylic acid, theoretical studies have identified two primary planar conformers, s-cis and s-trans, which differ in the orientation of the C=O and N-H bonds. The presence of the amino group in the 5-position could influence the relative stability of these conformers through electronic effects or intramolecular hydrogen bonding.

| Conformer | Description | Key Dihedral Angle |

|---|---|---|

| s-cis | The carbonyl group (C=O) of the carboxylic acid is oriented on the same side as the pyrrole ring's nitrogen atom. | Approximately 0° |

| s-trans | The carbonyl group (C=O) of the carboxylic acid is oriented on the opposite side of the pyrrole ring's nitrogen atom. | Approximately 180° |

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful experimental method for identifying molecules and characterizing their chemical bonds. Computational vibrational frequency calculations are essential for interpreting these experimental spectra. Once a molecule's geometry is optimized, the second derivatives of the energy are calculated to determine the harmonic vibrational frequencies. A key use of these calculations is to confirm that an optimized structure is a true energy minimum, which is verified if all calculated frequencies are real (i.e., not imaginary).

For pyrrole-2-carboxylic acid, DFT calculations have been used to provide a complete assignment of the vibrational modes for both the s-cis and s-trans conformers. This involves correlating each calculated frequency with specific atomic motions, such as stretching, bending, or torsional modes. Potential Energy Distribution (PED) analysis further quantifies the contribution of each internal coordinate to a given normal mode, providing a detailed and unambiguous assignment of the vibrational spectrum. For this compound, such analysis would predict the characteristic frequencies for the N-H stretches of the amino group and shifts in the C=O stretch of the carboxylic acid.

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energies and shapes of these orbitals are crucial for predicting how a molecule will interact with other reagents.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and can be easily polarized.

| Orbital/Concept | Description | Significance in Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Characterizes the molecule's ability to donate electrons (nucleophilicity/basicity). |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. | Characterizes the molecule's ability to accept electrons (electrophilicity/acidity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical stability and reactivity. A smaller gap generally correlates with higher reactivity. |

Electrophilicity and Nucleophilicity Indices

Information and data tables regarding the electrophilicity and nucleophilicity indices for this compound are not available in the reviewed scientific literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Detailed Natural Bond Orbital (NBO) analysis, including findings on intramolecular charge transfer and molecular stability for this compound, has not been reported in the accessible research.

Theoretical Studies on Hydrogen Bonding and Intermolecular Interactions

Specific theoretical studies focusing on the hydrogen bonding patterns and intermolecular interactions of this compound are not present in the currently available scientific literature.

Applications in Advanced Materials Science and Research Tool Development

Utilization as a Building Block in Complex Organic Synthesis

5-Amino-1H-pyrrole-2-carboxylic acid serves as a valuable precursor and building block in the synthesis of more complex organic molecules, particularly in the fields of medicinal and agricultural chemistry. myskinrecipes.com The inherent structure, featuring a five-membered aromatic heterocycle with strategically placed functional groups, allows for diverse chemical modifications.

Researchers utilize this compound to create a variety of pyrrole (B145914) derivatives, which are integral components of many biologically active compounds. myskinrecipes.comresearchgate.net The synthesis of pyrrole-2-carboxamides, for example, is a key step in developing molecules that mimic natural products like the marine sponge alkaloids hymenidin (B1674120) and oroidin. researchgate.net The process often involves leveraging the amino and carboxyl groups as handles for building larger, more intricate molecular architectures. A practical approach to new halogen-substituted pyrrole building blocks has been developed, showcasing the compound's versatility in creating analogues for medicinal chemistry research. nih.gov

The synthesis of complex molecules often proceeds through multi-step reactions where the pyrrole core provides a stable and versatile scaffold. For instance, the creation of substituted pyrrole-2-carboxamide derivatives designed as inhibitors for specific biological targets demonstrates the compound's role as a foundational element in a synthetic pathway. nih.gov

Table 1: Examples of Complex Structures Derived from Pyrrole-2-Carboxylic Acid Scaffolds

| Derived Compound Class | Synthetic Application/Significance | Reference |

| Halogen-Substituted Pyrroles | Creation of new building blocks for medicinal chemistry with modified electronic and binding properties. | nih.gov |

| Pyrrole-2-Carboxamides | Forms the core of synthetic antibacterial compounds and fragments of natural product alkaloids. | researchgate.net |

| Fused Pyrrole Carboxylic Acids | Development of potent enzyme inhibitors by creating rigid, bicyclic structures. | researchgate.net |

| Phenyl-Substituted Pyrroles | Used to design inhibitors of protein-protein interactions, such as the Keap1-Nrf2 pathway. | nih.gov |

Development of Novel Materials with Tailored Properties (e.g., Polymers, Dyes)

The pyrrole-2-carboxylic acid structure is instrumental in the development of new materials, including polymers and dyes, due to its electronic properties and capacity for polymerization and chromophore integration. myskinrecipes.com

In polymer science, an environmentally friendly method has been developed for the synthesis of poly(pyrrole-2-carboxylic acid) (PCPy) particles. rsc.org This process uses enzymatic catalysis, where the enzyme glucose oxidase (GOx) initiates the polymerization of pyrrole-2-carboxylic acid. The reaction is triggered by hydrogen peroxide, a byproduct of the GOx-catalyzed glucose oxidation. This enzymatic approach allows for polymerization at a milder pH of 5.0 compared to chemical oxidative methods, which require a more acidic environment (pH 2.0). The resulting PCPy particles demonstrate colloidal stability, and the presence of carboxylic groups, confirmed by FTIR spectroscopy, provides functional sites for further modification. rsc.org

The pyrrole core is also a key component in the synthesis of various organic dyes. myskinrecipes.com It serves as a precursor for creating compounds that are stable and vibrant. myskinrecipes.com The extended conjugated system of the pyrrole ring contributes to the chromophoric properties of the final dye molecule. For example, derivatives of pyrrole are used to synthesize Boron-dipyrromethene (BODIPY) dyes, which are known for being photostable and are widely used as fluorescent molecular probes and laser materials. researchgate.net The functional groups on the pyrrole ring can be modified to tune the dye's absorption and emission spectra, as well as its solubility and binding properties. researchgate.net

Table 2: Research Findings on Materials Derived from Pyrrole-2-Carboxylic Acid

| Material Type | Synthesis Method | Key Finding/Property | Reference |

| Poly(pyrrole-2-carboxylic acid) (PCPy) | Enzymatic Polymerization (Glucose Oxidase) | The reaction is faster than chemical methods and proceeds at a less acidic pH (5.0), yielding colloidally stable particles. | rsc.org |

| Organic Dyes | Chemical Synthesis | The pyrrole structure acts as a precursor, contributing to the formation of stable and vibrant colored compounds. | myskinrecipes.com |

| BODIPY Dyes | Multi-step Chemical Synthesis | The pyrrole-2-carboxylic acid scaffold is a component of BODIPY dyes, which exhibit high photostability and are used as fluorescent probes. | researchgate.net |

Role in the Design of Chemical Probes and Research Ligands

The pyrrole-2-carboxylic acid framework is a critical element in the design of specialized molecules used as research tools, such as chemical probes and ligands for catalysis. These tools are essential for studying biological processes and enabling complex chemical transformations.

As a ligand, pyrrole-2-carboxylic acid has been shown to be effective in facilitating copper-catalyzed reactions. Specifically, it serves as a ligand for the Cu-catalyzed monoarylation of anilines with aryl iodides and bromides. nih.gov This reaction is significant for creating diarylamine products, which are common structures in pharmaceuticals and materials. The use of pyrrole-2-carboxylic acid as a ligand allows the reaction to proceed efficiently while tolerating a variety of useful functional groups. nih.gov

In the development of chemical probes, derivatives of this compound are synthesized to interact with specific biological targets. These probes help researchers investigate the function of proteins and pathways. For example, novel 5-phenyl-1H-pyrrole-2-carboxylic acids have been designed as inhibitors of the Keap1-Nrf2 protein-protein interaction, a key pathway in oxidative stress. nih.gov By modifying the substituents on the pyrrole ring, researchers can optimize the binding affinity and potency of these inhibitors. One such compound, identified as compound 19 in a study, showed a potent binding affinity to Keap1 and offered protection against cellular injury in laboratory models. nih.gov Similarly, pyrrole-2-carboxamide derivatives have been designed and evaluated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial target for developing new treatments for tuberculosis. nih.gov

Table 3: Applications in Research Tool Development

| Tool Type | Specific Compound/Derivative | Target/Application | Key Finding | Reference |

| Ligand | Pyrrole-2-carboxylic acid | Copper-catalyzed monoarylation of anilines | An effective ligand that promotes the formation of diarylamine products with good yields and functional group tolerance. | nih.gov |

| Chemical Probe | 5-phenyl-1H-pyrrole-2-carboxylic acid derivatives | Keap1-Nrf2 signaling pathway | Optimized derivatives act as potent inhibitors, enabling the study of oxidative stress pathways and showing therapeutic potential. | nih.gov |

| Chemical Probe | Pyrrole-2-carboxamide derivatives | Mycobacterial Membrane Protein Large 3 (MmpL3) | Structure-guided design led to potent inhibitors with anti-tuberculosis activity, identifying a new class of potential therapeutic agents. | nih.gov |

| Research Ligand | Fused pyrrole carboxylic acids | D-amino acid oxidase (DAO) | The fused heterocyclic structure resulted in a potent inhibitor, providing a tool to study the role of DAO in neurological processes. | researchgate.net |

Future Directions and Emerging Research Avenues for 5 Amino 1h Pyrrole 2 Carboxylic Acid

Exploration of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry and sustainability. For 5-Amino-1H-pyrrole-2-carboxylic acid, research is anticipated to move beyond traditional multi-step batch syntheses, which often involve harsh conditions and generate significant waste.

Advanced Synthesis Technologies: The adoption of modern synthetic technologies is expected to revolutionize the production of pyrrole (B145914) derivatives.

Continuous Flow Chemistry: This technique offers precise control over reaction parameters, enhanced safety, and scalability. Flow reactors can facilitate rapid optimization and efficient production, as has been demonstrated for other pyrrole-3-carboxylic acid derivatives. nih.govnih.govresearchgate.net The in-situ generation and use of reactive intermediates within a closed flow system can lead to higher yields and purities. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for various pyrrole syntheses, such as the Paal-Knorr condensation. mdpi.comtheseus.firesearchgate.net This high-speed method is particularly valuable for the rapid generation of libraries of derivatives for screening purposes.

A comparative look at these emerging technologies is presented below:

| Technology | Advantages | Relevance for this compound Synthesis |

| Continuous Flow | High efficiency, scalability, safety, precise control | Enables large-scale, on-demand production with minimal waste. nih.govacs.org |

| Microwave-Assisted | Rapid reaction times, improved yields, energy efficiency | Facilitates high-throughput synthesis of derivatives for biological screening. mdpi.comresearchgate.net |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly | Offers routes to chiral derivatives under sustainable conditions. |

Future research will likely explore the combination of these technologies, for instance, using biocatalysts within flow reactors to create highly efficient and sustainable manufacturing processes for this compound and its analogs.

Advanced Mechanistic Studies of Enzymatic and Biological Interactions

A deeper understanding of how this compound and its derivatives interact with biological systems at a molecular level is crucial for their development as therapeutic agents or biological probes.

Future research will likely focus on elucidating the mechanisms of action of these compounds. For instance, pyrrole carboxamides have been identified as inhibitors of Complex II in the mitochondrial respiratory chain, and detailed structure-activity relationship (SAR) studies are needed to understand the specific interactions that govern this inhibition. mdpi.com Advanced techniques such as X-ray crystallography of ligand-protein complexes, cryogenic electron microscopy (cryo-EM), and advanced NMR spectroscopy will be instrumental in visualizing these interactions.

Furthermore, the role of the carboxylic acid and amino groups in binding to enzyme active sites or other biological targets will be a key area of investigation. These functional groups can participate in a variety of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and salt bridges, which are critical for molecular recognition. Understanding how enzymes recognize and process substrates with paired carboxylic acids can provide insights into selective binding and catalysis. sigmaaldrich.com The study of structurally similar compounds like 5-(aminomethyl)pyrrole-2-carboxylic acid, which has been developed as a peptidomimetic scaffold, can provide valuable data on how the pyrrole core constrains the geometry of the amino and carboxyl groups, influencing their interaction with biological targets like DNA. sigmaaldrich.com

Development of Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, represents a powerful future direction for producing complex pyrrole-based molecules. Enzymes can be used to introduce chirality, perform specific functional group transformations, or build the pyrrole core under mild, environmentally friendly conditions.

Researchers are exploring the use of various enzymes for pyrrole synthesis. For example, transaminases are being used to mediate the key amination step in the synthesis of substituted pyrroles. nih.gov Carboxylic acid reductases (CARs) have been shown to reduce pyrrole-2-carboxylic acid to the corresponding aldehyde, which is a valuable synthetic intermediate. researchgate.net The coupling of different enzymes in biocatalytic cascades can enable the synthesis of complex molecules from simple precursors in a one-pot fashion. For instance, a decarboxylase from the UbiD family has been coupled with a CAR to produce pyrrole-2-carbaldehyde directly from pyrrole via an enzymatic CO2 fixation process. researchgate.netmdpi.com

Future efforts will likely focus on:

Enzyme Discovery and Engineering: Screening for new enzymes with novel activities towards pyrrole substrates and using protein engineering techniques to improve their stability, substrate scope, and catalytic efficiency.

Cascade Reactions: Designing multi-enzyme cascade reactions to synthesize highly functionalized this compound derivatives in a single pot, minimizing waste and purification steps.

Integration with Flow Chemistry: Incorporating immobilized enzymes into continuous flow reactors to develop efficient and scalable chemoenzymatic manufacturing processes.

Computational Design of Novel Pyrrole-Based Architectures

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. These in silico methods can accelerate the design and discovery of novel pyrrole-based compounds with desired properties, reducing the time and cost associated with experimental screening.

Structure-Based and Ligand-Based Drug Design: Computational approaches like quantitative structure-activity relationship (QSAR) modeling, molecular docking, and pharmacophore mapping are being used to design pyrrole derivatives as inhibitors for a wide range of biological targets. wikipedia.orgthermofisher.com For example, these methods have been employed to develop pyrrole-based inhibitors for enzymes like InhA (implicated in tuberculosis), HIV-1 gp41, and Janus kinase 2 (JAK2). nih.govresearchgate.netwikipedia.org By understanding the key interactions between the pyrrole scaffold and the target protein's active site, researchers can rationally design new derivatives of this compound with enhanced potency and selectivity.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations provide a dynamic view of how these molecules behave and interact with their environment over time. MD simulations are used to study the stability of ligand-protein complexes, predict binding affinities, and understand the conformational changes that occur upon binding. rsc.orgnih.gov This information is crucial for optimizing the design of new drug candidates and understanding their mechanism of action at an atomic level.

Quantum Chemical Studies: Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of pyrrole derivatives. nih.govresearchgate.net These studies can predict molecular geometries, vibrational frequencies, and electronic absorption spectra, which can be correlated with experimental data. mdpi.com Furthermore, quantum mechanics can help in understanding the thermodynamic and kinetic stability of novel, high-energy pyrrole-based compounds. nih.gov

Integration into Advanced Functional Materials and Molecular Devices

The unique electronic and chemical properties of the pyrrole ring make it an excellent building block for advanced functional materials and molecular devices. The presence of both an amino and a carboxylic acid group on the this compound scaffold offers versatile handles for polymerization and functionalization.

Conducting Polymers: Polypyrrole (PPy) is a well-known conducting polymer with applications in electronics, sensors, and biomedical devices. nih.govnih.gov The functionalization of the pyrrole monomer allows for the tuning of the resulting polymer's properties. Amine-functionalized polypyrroles have been shown to be inherently cell-adhesive, making them promising materials for tissue engineering scaffolds. nih.gov Carboxylic acid-functionalized polypyrroles provide a platform for covalently attaching bioactive molecules, such as peptides, to create bioactive conducting surfaces. nih.gov Future research will likely explore the polymerization of this compound or its derivatives to create multifunctional conducting polymers with tailored electronic, biological, and chemical properties.

Sensors: The pyrrole moiety is a core component of many chemical sensors. Pyrrole-based systems have been developed for the detection of anions, with signal transduction occurring through colorimetric, fluorescent, or electrochemical changes. researchgate.net The amino and carboxylic acid groups of this compound could be utilized as recognition sites for specific analytes. Polymers derived from this monomer could be integrated into electronic noses or ion-selective electrodes for environmental and industrial monitoring. researchgate.netmdpi.com

Molecular Devices: The potential for creating complex, functional architectures from pyrrole derivatives is vast. Their ability to self-assemble and participate in hydrogen bonding makes them attractive for the construction of molecular networks and devices. acs.org Pyrrole-based molecules are also being investigated for their nonlinear optical properties and as components in organic electronics. acs.org The bifunctional nature of this compound makes it an ideal candidate for creating well-ordered thin films and other nanostructures for use in advanced molecular electronic devices.

Q & A

Basic Research Question

- NMR Spectroscopy : Key signals include aromatic protons (δ 7.5–8.7 ppm for pyrrole/pyridine rings) and carboxylic acid protons (broad singlet near δ 12–14 ppm). For example, 3-methyl-4-(trifluoromethyl) derivatives show distinct methyl resonances at δ 2.56 ppm .

- X-Ray Crystallography : Reveals hydrogen-bonding networks critical for stability. The parent pyrrole-2-carboxylic acid forms centrosymmetric dimers via N–H⋯O bonds (R2<sup>2</sup>(10) motifs) with O–H⋯O interactions extending chains along the a-axis .

- LCMS/HPLC : Used to confirm purity (e.g., 97.34% HPLC purity for a trifluoromethyl derivative) .

How can researchers resolve contradictions between computational predictions and experimental data on hydrogen-bonding patterns?

Advanced Research Question

Discrepancies often arise in hydrogen-bond geometries (e.g., bond lengths/angles). For instance, X-ray data for 1H-pyrrole-2-carboxylic acid show N1–H1⋯O1 bonds (2.85 Å) and O2–H2⋯O1 interactions (2.68 Å), which may conflict with DFT-optimized models . To resolve this:

Validate computational methods using crystallographic data as benchmarks.

Account for crystal packing effects (e.g., solvent inclusion) that distort gas-phase predictions.

Use hybrid QM/MM approaches to simulate solid-state environments .

What strategies optimize the functionalization of this compound for bioactivity studies?

Advanced Research Question

- Amide Formation : Coupling with amines using EDCl/HOBt or NHS esters. For example, 5-formyl derivatives are intermediates for Schiff base formation .

- Heterocyclic Fusion : Pyrazole or pyridine rings can be introduced via cyclocondensation (e.g., 5-chloro-pyrrolopyridine-2-carboxylic acid synthesis via NaOH-mediated hydrolysis) .

- Protecting Groups : Use Fmoc (fluorenylmethyloxycarbonyl) for amino group protection in peptide-like derivatives .

How do solvent polarity and temperature affect the tautomeric stability of this compound?

Advanced Research Question

Tautomeric equilibria (e.g., keto-enol or amino-imino forms) are solvent-dependent. Polar aprotic solvents (DMSO) stabilize charged tautomers, while non-polar solvents favor neutral forms. Crystallographic data in ethanol/ethyl acetate mixtures show predominant N–H tautomers, validated by IR (C=O stretch at ~1700 cm⁻¹) and <sup>15</sup>N NMR .

What methodologies address discrepancies between compound purity and biological activity in derivatives?

Advanced Research Question

Contradictions may arise from undetected stereoisomers or polymorphs. Strategies include:

Chiral HPLC : To separate enantiomers (e.g., R/S-1-pyrroline-5-carboxylic acid derivatives) .

Polymorph Screening : Use differential scanning calorimetry (DSC) to identify crystalline forms.

Bioassay Replication : Test multiple batches to isolate activity trends .

How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

DFT calculations (e.g., B3LYP/6-31G*) map frontier molecular orbitals (FMOs) to predict sites for electrophilic attack. The carboxylic acid group acts as an electron-withdrawing group, directing substitutions to the pyrrole C3/C5 positions. Validate with experimental kinetic data (e.g., SNAr reactions with halides) .

What are the challenges in synthesizing sterically hindered derivatives, and how can they be mitigated?

Advanced Research Question

Bulky substituents (e.g., adamantyl or naphthyl groups) hinder cyclization. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.